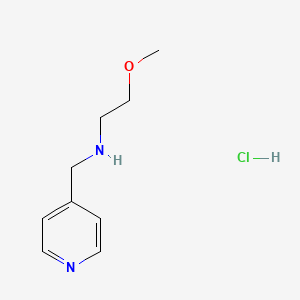

(2-Methoxyethyl)(4-pyridinylmethyl)amine hydrochloride

Description

(2-Methoxyethyl)(4-pyridinylmethyl)amine hydrochloride is a tertiary amine derivative featuring a 4-pyridinylmethyl group and a 2-methoxyethyl substituent. The methoxyethyl group introduces ether functionality, enhancing hydrophilicity, while the pyridine ring contributes to π-π stacking interactions and basicity due to its lone pair of electrons. This compound is structurally tailored for applications in medicinal chemistry, particularly as an intermediate in synthesizing bioactive molecules. Its hydrochloride salt form improves solubility in polar solvents, making it suitable for reaction conditions in organic synthesis .

Properties

IUPAC Name |

2-methoxy-N-(pyridin-4-ylmethyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O.ClH/c1-12-7-6-11-8-9-2-4-10-5-3-9;/h2-5,11H,6-8H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHCQHDSGHSCDRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNCC1=CC=NC=C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methoxyethyl)(4-pyridinylmethyl)amine hydrochloride typically involves the reaction of 4-pyridinemethanol with 2-methoxyethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then obtained by treating the amine with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include the preparation of the starting materials, the catalytic reaction, and the purification of the final product. The use of advanced techniques such as chromatography and crystallization ensures high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2-Methoxyethyl)(4-pyridinylmethyl)amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: The methoxyethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Substitution reactions often require the presence of a base or acid catalyst.

Major Products Formed

Oxidation: N-oxides of (2-Methoxyethyl)(4-pyridinylmethyl)amine.

Reduction: Piperidine derivatives.

Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis: This compound serves as a versatile building block in organic synthesis, enabling the creation of complex molecules and derivatives.

- Reactivity: It can undergo various chemical reactions, including oxidation to form N-oxides and reduction to yield piperidine derivatives, making it useful in synthetic chemistry.

Biology

- Biochemical Assays: It has been investigated as a ligand in biochemical assays, particularly for studying receptor interactions and enzyme activities.

- Neuropharmacological Studies: Research indicates that this compound may influence neurotransmitter systems, potentially impacting mood regulation and cognitive functions.

Medicine

- Pharmacological Properties: The compound is being explored for its therapeutic potential, including antimicrobial properties and neuroprotective effects against neurodegenerative diseases .

- G Protein-Coupled Receptor Modulation: It may modulate GPCR pathways, offering avenues for developing treatments for anxiety and depression.

Industry

- Specialty Chemicals Production: (2-Methoxyethyl)(4-pyridinylmethyl)amine hydrochloride is utilized in the formulation of specialty chemicals and materials, contributing to advancements in various industrial applications .

Case Studies

- Antimicrobial Activity:

- Neuroprotective Effects:

-

GPCR Modulation:

- Investigations into the modulation of GPCR pathways have shown that this compound could lead to novel treatments for conditions such as anxiety and depression, emphasizing its therapeutic potential.

Mechanism of Action

The mechanism of action of (2-Methoxyethyl)(4-pyridinylmethyl)amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, electronic, and functional differences between (2-Methoxyethyl)(4-pyridinylmethyl)amine hydrochloride and analogous compounds.

Table 1: Comparative Analysis of Structurally Related Amine Derivatives

| Compound Name | Key Substituents | Molecular Formula | Structural Features | Notable Properties/Applications | Reference |

|---|---|---|---|---|---|

| (2-Methoxyethyl)(4-pyridinylmethyl)amine HCl | 4-Pyridinylmethyl, 2-methoxyethyl | C9H15ClN2O | Ether-linked methoxyethyl chain; pyridine aromatic ring | Intermediate in kinase inhibitor synthesis | |

| (3-Methyl-2-thienyl)methylamine HCl | 4-Pyridinylmethyl, 3-methylthienylmethyl | C12H15ClN2S | Thienyl sulfur atom; methyl-substituted thiophene | Enhanced π-stacking; potential CNS activity | |

| N-Methyl-N-(4-pyridinylmethyl)amine | 4-Pyridinylmethyl, methyl | C7H10N2 | Lack of methoxyethyl chain; smaller substituent | Simpler structure for binding affinity studies | |

| (2-Methoxyethyl)(2-methylbenzyl)amine HCl | 2-Methylbenzyl, 2-methoxyethyl | C11H18ClNO | Benzyl aromatic ring; increased hydrophobicity | Altered solubility for lipid membrane interactions | |

| (4-Chloro-benzyl)-methyl-piperidin-4-yl-amine HCl | 4-Chlorobenzyl, piperidinyl | C13H20Cl2N2 | Chloro substituent (electron-withdrawing); rigid piperidine ring | Halogen bonding potential; chiral center | |

| Thonzylamine HCl | p-Methoxybenzyl, pyrimidinyl | C16H21ClN4O | Pyrimidine ring (additional H-bond acceptor); methoxybenzyl group | Antihistamine activity; commercial drug ingredient |

Key Comparison Points

Substituent Effects: The methoxyethyl group in the target compound improves solubility compared to purely hydrophobic substituents like benzyl or thienylmethyl . Thienylmethyl analogs (e.g., CAS 2331260-33-2) introduce sulfur atoms, which may enhance electronic interactions in biological systems but reduce aqueous solubility .

Electronic Properties: Pyridine and pyrimidine rings differ in electron distribution: pyridine’s single nitrogen offers basicity, while pyrimidine’s dual nitrogens (as in Thonzylamine) provide multiple H-bonding sites . Methoxy groups act as electron donors, whereas chloro substituents (e.g., in 4-chlorobenzyl derivatives) withdraw electrons, altering reactivity in electrophilic substitutions .

Biological Interactions: Compounds with pyridinylmethyl groups (e.g., the target compound) are often used in kinase inhibitors due to their ability to occupy ATP-binding pockets . Thienylmethyl derivatives may exhibit enhanced CNS penetration due to sulfur’s lipophilicity, as seen in related bioactive molecules . Piperidinyl and pyrrolidinone structures (e.g., CAS 1609399-77-0) introduce conformational constraints, favoring interactions with G-protein-coupled receptors .

Synthetic Accessibility :

- The target compound’s synthesis parallels methods for bis(2-methoxyethyl)amine derivatives, leveraging reductive amination and HCl salt formation .

- Chlorobenzyl analogs require halogenation steps, increasing synthetic complexity , while thienylmethyl compounds may involve thiophene functionalization .

Contradictions and Limitations

Biological Activity

(2-Methoxyethyl)(4-pyridinylmethyl)amine hydrochloride is a compound that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and research findings.

Chemical Structure and Properties

- Molecular Formula : C12H16ClN

- Molecular Weight : 227.72 g/mol

- CAS Number : Not specified in the sources.

The compound features a pyridine ring, which is known for its diverse biological activities, and a methoxyethyl group that may enhance its solubility and bioavailability.

The biological activity of this compound is thought to involve several mechanisms:

- Enzyme Inhibition : It may inhibit enzymes critical for bacterial growth and cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : The compound can induce oxidative stress, leading to apoptosis in cancer cells.

- Signal Transduction Pathways : Modulation of pathways such as MAPK and PI3K/Akt has been observed, contributing to its anticancer effects.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses broad-spectrum antimicrobial properties. For instance:

- In vitro Studies : Significant inhibition of various bacterial strains, including Gram-positive and Gram-negative bacteria, was observed.

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Escherichia coli | 15 | |

| Staphylococcus aureus | 18 | |

| Salmonella typhi | 12 |

Anticancer Activity

The compound has demonstrated promising results in anticancer research:

- Mechanism : Induces apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

- Case Study : In studies involving human cancer cell lines such as HeLa and MCF7, a dose-dependent reduction in cell viability was noted. The IC50 values indicated effective cytotoxicity at low concentrations.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 5.2 | |

| MCF7 | 4.8 |

Research Findings and Case Studies

Research has highlighted several significant findings regarding the biological activity of this compound:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.

- Oxidative Stress Induction : It can generate reactive oxygen species, leading to cellular damage and apoptosis.

- Signal Pathway Modulation : Studies have shown alterations in signaling pathways associated with cell survival and death.

Future Directions

Given its promising biological activities, future research should focus on:

- In Vivo Studies : To evaluate efficacy and safety profiles in animal models.

- Structure–Activity Relationship (SAR) Studies : To optimize the chemical structure for enhanced potency and selectivity.

- Clinical Trials : To assess therapeutic potential in humans.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (2-Methoxyethyl)(4-pyridinylmethyl)amine hydrochloride?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. For example, a related synthesis involves reacting a pyridinylmethylamine precursor with a 2-methoxyethyl halide under basic conditions (e.g., K₂CO₃ in DMF). Post-reaction, the product is precipitated as the hydrochloride salt using HCl/ether . Alternative routes may employ Mannich reactions, where formaldehyde and secondary amines are condensed with ketones or phenols to form tertiary amines .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- LCMS : Used to verify molecular weight (e.g., observed m/z 540.2 [M+H]⁺ in similar compounds) and confirm successful synthesis .

- HPLC : Retention time analysis (e.g., 1.11–1.16 minutes under SMD-TFA05 conditions) ensures purity and identifies byproducts .

- NMR : ¹H and ¹³C spectra validate the methoxyethyl and pyridinylmethyl groups, with characteristic shifts for methylene (δ 3.2–3.5 ppm) and aromatic protons (δ 7.5–8.5 ppm) .

Q. How is the compound purified post-synthesis?

- Methodological Answer : Purification often involves recrystallization from ethanol/water mixtures or column chromatography (e.g., silica gel with CH₂Cl₂/MeOH gradients). For hydrochloride salts, acidification with HCl followed by filtration yields the crystalline product. Impurity profiling using HPLC with reference standards (e.g., EP guidelines) ensures compliance with purity thresholds >98% .

Advanced Research Questions

Q. What mechanistic insights exist for the formation of the amine bond in this compound?

- Methodological Answer : The amine bond likely forms via an SN2 mechanism in nucleophilic substitutions, where the pyridinylmethylamine attacks a 2-methoxyethyl electrophile. Computational studies (DFT) can model transition states to optimize reaction kinetics. In Mannich reactions, the mechanism involves imine intermediates stabilized by electron-withdrawing groups on the pyridine ring .

Q. How does the compound interact with biological targets such as enzymes or receptors?

- Methodological Answer : The tertiary amine structure may inhibit enzymes like semicarbazide-sensitive amine oxidase (SSAO), which oxidizes primary amines. In vitro assays using recombinant SSAO and LC-MS/MS detection of H₂O₂ production can quantify inhibition. Molecular docking studies (e.g., AutoDock Vina) predict binding affinities to active sites .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) show degradation via hydrolysis of the methoxyethyl group. HPLC-MS identifies degradation products, such as 4-pyridinylmethylamine. Buffered solutions (pH 4–6) in amber vials at −20°C maximize shelf life .

Data Contradictions and Resolutions

- Synthetic Yields : Patent data report yields >90% for similar compounds , while academic studies note lower yields (70–80%) due to competing side reactions . Resolution: Optimize stoichiometry (e.g., excess 2-methoxyethyl reagent) and use anhydrous conditions.

- Biological Activity : Some studies suggest SSAO inhibition , while others report no activity . Resolution: Validate assays with positive controls (e.g., aminoguanidine) and ensure compound solubility in buffer systems.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.